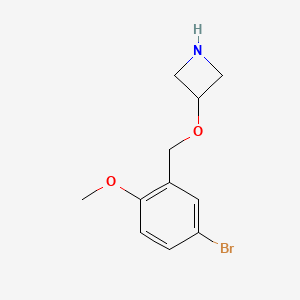![molecular formula C13H20ClN3O2 B15313906 4-hydrazinyl-N-{[(2S)-oxan-2-yl]methyl}benzamide hydrochloride](/img/structure/B15313906.png)
4-hydrazinyl-N-{[(2S)-oxan-2-yl]methyl}benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydrazinyl-N-{[(2S)-oxan-2-yl]methyl}benzamide hydrochloride is a chemical compound with potential applications in various fields of scientific research. This compound features a hydrazinyl group attached to a benzamide moiety, with an oxan-2-ylmethyl substituent. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for experimental applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydrazinyl-N-{[(2S)-oxan-2-yl]methyl}benzamide hydrochloride typically involves multiple steps. One common approach starts with the preparation of the benzamide core, followed by the introduction of the hydrazinyl group and the oxan-2-ylmethyl substituent. The final step involves the formation of the hydrochloride salt to improve solubility.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-hydrazinyl-N-{[(2S)-oxan-2-yl]methyl}benzamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-hydrazinyl-N-{[(2S)-oxan-2-yl]methyl}benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-hydrazinyl-N-{[(2S)-oxan-2-yl]methyl}benzamide hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzamide moiety may also interact with specific receptors or enzymes, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-hydrazinyl-N-{[(2S)-oxan-2-yl]methyl}benzamide
- 4-hydrazinyl-N-{[(2S)-oxan-2-yl]methyl}benzamide sulfate
- 4-hydrazinyl-N-{[(2S)-oxan-2-yl]methyl}benzamide nitrate
Uniqueness
4-hydrazinyl-N-{[(2S)-oxan-2-yl]methyl}benzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The hydrochloride salt form also enhances its solubility, making it more suitable for various experimental applications compared to its analogs.
Propriétés
Formule moléculaire |
C13H20ClN3O2 |
|---|---|
Poids moléculaire |
285.77 g/mol |
Nom IUPAC |
4-hydrazinyl-N-[[(2S)-oxan-2-yl]methyl]benzamide;hydrochloride |
InChI |
InChI=1S/C13H19N3O2.ClH/c14-16-11-6-4-10(5-7-11)13(17)15-9-12-3-1-2-8-18-12;/h4-7,12,16H,1-3,8-9,14H2,(H,15,17);1H/t12-;/m0./s1 |
Clé InChI |
FHSJFNDNEBDDMR-YDALLXLXSA-N |
SMILES isomérique |
C1CCO[C@@H](C1)CNC(=O)C2=CC=C(C=C2)NN.Cl |
SMILES canonique |
C1CCOC(C1)CNC(=O)C2=CC=C(C=C2)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


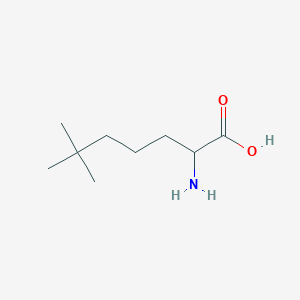
![N-({6-chloro-8-methylimidazo[1,2-a]pyridin-2-yl}methyl)-N'-(2-phenoxy-1-phenylethyl)ethanediamide](/img/structure/B15313833.png)

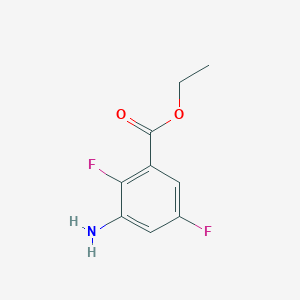

![N-[(4-aminooxan-4-yl)methyl]-2-(2-methylindol-1-yl)acetamide;hydrochloride](/img/structure/B15313857.png)
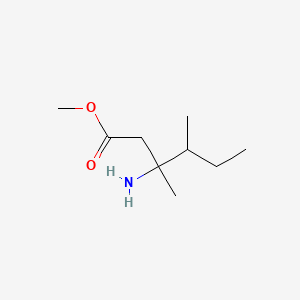
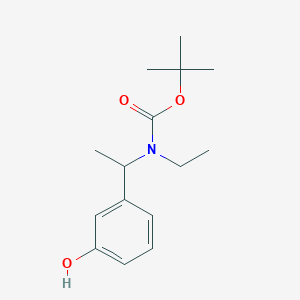
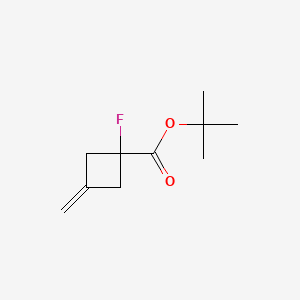

![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-norvalyl-N-methylglycine](/img/structure/B15313890.png)


